3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is an organic compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique three-dimensional structure, which includes a bicyclic ring system with a carboxylic acid functional group and a tetrafluoroethyl substituent. The bicyclo[1.1.1]pentane scaffold is known for its high strain and rigidity, making it an interesting subject for research in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a key intermediate. One common synthetic route includes the radical or nucleophilic addition across the central bond of [1.1.1]propellane . Another method involves carbene insertion into the central bond of bicyclo[1.1.0]butane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core .
Chemical Reactions Analysis
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. The high strain and electron-withdrawing nature of the bicyclo[1.1.1]pentane core make it reactive towards radical reactions . Common reagents used in these reactions include tert-butoxyl radicals for hydrogen atom abstraction and various nucleophiles for substitution reactions . Major products formed from these reactions include functionalized derivatives of the bicyclo[1.1.1]pentane core .
Scientific Research Applications
The unique structure of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid makes it valuable in several scientific research applications. In medicinal chemistry, it serves as a bioisostere for phenyl rings, internal alkynes, and tert-butyl groups, offering improved biological activities, physicochemical properties, and metabolic profiles . In materials science, it is used as a building block for molecular rods, rotors, and supramolecular linker units . Additionally, its high passive permeability and water solubility make it an attractive candidate for drug development .
Mechanism of Action
The mechanism of action of 3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere. By replacing traditional aromatic rings or alkyl groups with the bicyclo[1.1.1]pentane scaffold, this compound can alter the pharmacokinetic properties of drug molecules, enhancing their solubility, stability, and biological activity . The electron-withdrawing nature of the tetrafluoroethyl group further contributes to its unique reactivity and interaction with molecular targets .
Comparison with Similar Compounds
3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be compared to other bicyclo[1.1.1]pentane derivatives, such as 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid and 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes . These compounds share the same bicyclic core but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C8H8F4O2 |
---|---|
Molecular Weight |
212.14 g/mol |
IUPAC Name |
3-(1,1,2,2-tetrafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F4O2/c9-4(10)8(11,12)7-1-6(2-7,3-7)5(13)14/h4H,1-3H2,(H,13,14) |
InChI Key |
ZSQVVNDEEISEHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(C(F)F)(F)F)C(=O)O |
Origin of Product |
United States |
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